molecular formula C9H12N4O B14587740 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-86-0

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile

Cat. No.: B14587740
CAS No.: 61274-86-0
M. Wt: 192.22 g/mol
InChI Key: XRHSARNQSNFZQY-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C9H12N4O It is known for its unique structure, which includes a pyrazine ring substituted with a dimethylaminoethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the dimethylaminoethoxy and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Primary amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, while the carbonitrile group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes and exhibit biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinecarbonitrile: Lacks the dimethylaminoethoxy group, making it less versatile in certain reactions.

    6-(2-(Dimethylamino)ethoxy)pyrazine: Similar structure but without the carbonitrile group.

Properties

CAS No.

61274-86-0

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]pyrazine-2-carbonitrile

InChI

InChI=1S/C9H12N4O/c1-13(2)3-4-14-9-7-11-6-8(5-10)12-9/h6-7H,3-4H2,1-2H3

InChI Key

XRHSARNQSNFZQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC(=CN=C1)C#N

Origin of Product

United States

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